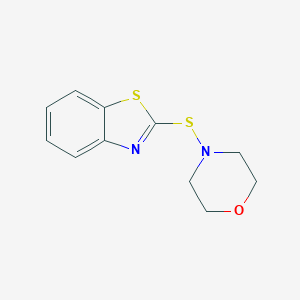












|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([S:7]C2SC3C=CC=CC=3N=2)[CH2:3][CH2:2]1.[S].[Na].[SH:19][C:20]1[S:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1.[OH-].[Na+]>C(O)(C)C>[O:1]1[CH2:6][CH2:5][N:4]([S:7][S:19][C:20]2[S:21][C:22]3[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=3[N:24]=2)[CH2:3][CH2:2]1 |f:4.5,^3:16,^1:17|
|


|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)SC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
|
Name
|
solid
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82.5 (± 0.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is formed in situ
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
CUSTOM
|
|
Details
|
usually forms in from 15 to 75 minutes
|
|
Duration
|
45 (± 30) min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 30°C. during which
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling a precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
to form in the range of 67-74°C
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
is continued to 0°C.
|
|
Type
|
WAIT
|
|
Details
|
the mixture is held at 0-10°C. for about 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
after which it is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solids air dried at 25-30°C
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)SSC=1SC2=C(N1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |